molecular formula C10H9NO B2960318 8-Methylisoquinolin-6-ol CAS No. 918488-39-8

8-Methylisoquinolin-6-ol

Cat. No.: B2960318
CAS No.: 918488-39-8
M. Wt: 159.188
InChI Key: BTIABXGGTUTFTL-UHFFFAOYSA-N
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Description

8-Methylisoquinolin-6-ol is a heterocyclic aromatic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The structure of this compound consists of a benzene ring fused to a pyridine ring, with a hydroxyl group at the 6th position and a methyl group at the 8th position.

Chemical Reactions Analysis

Types of Reactions: 8-Methylisoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products Formed:

    Oxidation: Formation of isoquinoline quinones.

    Reduction: Formation of dihydroisoquinolines.

    Substitution: Formation of halogenated or nitrated isoquinolines.

Scientific Research Applications

Comparison with Similar Compounds

    Isoquinolin-6-ol: Lacks the methyl group at the 8th position.

    7-Methylisoquinolin-6-ol: Methyl group at the 7th position instead of the 8th.

    6-Methoxyisoquinoline: Methoxy group at the 6th position instead of a hydroxyl group.

Uniqueness: 8-Methylisoquinolin-6-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 8th position can affect the compound’s steric and electronic properties, making it distinct from other isoquinoline derivatives .

Properties

IUPAC Name

8-methylisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-9(12)5-8-2-3-11-6-10(7)8/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIABXGGTUTFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918488-39-8
Record name 8-methylisoquinolin-6-ol
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